n-[3-(Dimethylamino)propyl]propanamide

Catalog No.
S8108752
CAS No.
69278-66-6
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-[3-(Dimethylamino)propyl]propanamide

CAS Number

69278-66-6

Product Name

n-[3-(Dimethylamino)propyl]propanamide

IUPAC Name

N-[3-(dimethylamino)propyl]propanamide

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11)

InChI Key

LPRTUAMEQDRMAZ-UHFFFAOYSA-N

SMILES

CCC(=O)NCCCN(C)C

Canonical SMILES

CCC(=O)NCCCN(C)C

Synthesis

Potential Applications

DMAPAA possesses functional groups that are of interest in various scientific research fields. Here are some potential applications that researchers are exploring:

  • Monomer for Polymeric Materials: DMAPAA can be used as a building block for the creation of polymers. The functional groups in DMAPAA allow for crosslinking and the formation of specific chemical properties in the resulting polymer [].
  • Intermediate for Organic Synthesis: The amine and amide groups in DMAPAA can be useful for further chemical modifications, allowing researchers to create more complex molecules with desired properties [].

N-[3-(Dimethylamino)propyl]propanamide is an organic compound characterized by the molecular formula C8H18N2OC_8H_{18}N_2O. This compound features a dimethylamino group attached to the third carbon of a propyl chain, making it a derivative of propanamide. It is recognized for its diverse applications across various fields, including chemistry, biology, and medicine. The compound is often utilized in the synthesis of other organic compounds and as a reagent in biological studies due to its structural properties and reactivity .

  • Oxidation: The compound can be oxidized to yield corresponding amides and carboxylic acids. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert N-[3-(Dimethylamino)propyl]propanamide into primary amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The dimethylamino group is capable of participating in nucleophilic substitution reactions, allowing for the formation of substituted amides and secondary amines when reacted with alkyl halides or acyl chlorides .

The biological activity of N-[3-(Dimethylamino)propyl]propanamide is significant, particularly in the context of enzyme inhibition and protein interactions. Its dimethylamino group facilitates hydrogen bonding and electrostatic interactions with biological molecules, which can influence their activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways .

The synthesis of N-[3-(Dimethylamino)propyl]propanamide typically involves the reaction between dimethylaminopropylamine and propionyl chloride. The general reaction scheme can be represented as follows:

Dimethylaminopropylamine+Propionyl chlorideN 3 Dimethylamino propyl propanamide+HCl\text{Dimethylaminopropylamine}+\text{Propionyl chloride}\rightarrow \text{N 3 Dimethylamino propyl propanamide}+\text{HCl}

This reaction is conducted under controlled conditions, often in an inert atmosphere such as nitrogen to prevent unwanted side reactions. On an industrial scale, optimized reaction conditions are employed to maximize yield and purity, utilizing advanced purification techniques .

N-[3-(Dimethylamino)propyl]propanamide has various applications:

  • In Chemistry: It serves as a building block for synthesizing other organic compounds.
  • In Biology: The compound is utilized for studying enzyme inhibition and protein interactions.
  • In Industry: It finds use in producing surfactants, polymers, and other industrial chemicals .

Studies on N-[3-(Dimethylamino)propyl]propanamide's interactions reveal its potential to form stable complexes with biological targets. These interactions can significantly impact the efficacy of drugs developed from this compound. Its ability to modulate biochemical pathways through enzyme inhibition makes it a valuable candidate for further research in medicinal chemistry .

Several compounds share structural similarities with N-[3-(Dimethylamino)propyl]propanamide:

  • Dimethylaminopropylamine: Commonly used in synthesizing surfactants and polymers.
  • N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in the chemical industry.

Uniqueness

N-[3-(Dimethylamino)propyl]propanamide stands out due to its specific structure that allows participation in a wide range of

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.141913202 g/mol

Monoisotopic Mass

158.141913202 g/mol

Heavy Atom Count

11

General Manufacturing Information

Propanamide, N-[3-(dimethylamino)propyl]-: INACTIVE
Amides, C19-23, N-[3-(dimethylamino)propyl]: INACTIVE

Dates

Last modified: 11-23-2023

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